2-[3-bromo-4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is a synthetic organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of 2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-(dimethylamino)benzaldehyde and indene-1,3-dione.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 3-bromo-4-(dimethylamino)benzaldehyde and indene-1,3-dione. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol.
Chemical Reactions Analysis
2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can participate in substitution reactions, such as nucleophilic substitution, to form various substituted derivatives.
Scientific Research Applications
2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with antiviral, anticancer, and anti-inflammatory activities.
Material Science: It is used in the design and synthesis of organic semiconductors and photovoltaic materials for applications in organic solar cells and light-emitting diodes.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various complex organic molecules and natural product analogs
Mechanism of Action
The mechanism of action of 2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor signaling pathways to exert its pharmacological effects .
Comparison with Similar Compounds
2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and exhibit diverse biological activities.
Benzylideneindene Derivatives:
Properties
Molecular Formula |
C18H14BrNO2 |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
2-[[3-bromo-4-(dimethylamino)phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C18H14BrNO2/c1-20(2)16-8-7-11(10-15(16)19)9-14-17(21)12-5-3-4-6-13(12)18(14)22/h3-10H,1-2H3 |
InChI Key |
SOLKDPXJGDYOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
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